N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a complex organic compound that features a bipyridine moiety linked to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine and indazole intermediates. Common synthetic methods include:
Suzuki Coupling: This method involves the cross-coupling of a boronic acid derivative of bipyridine with a halogenated indazole under palladium catalysis.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and a halogenated indazole.
Ullmann Coupling: This method involves the homocoupling of halogenated bipyridine derivatives using copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bipyridine and indazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine and indazole derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique catalytic and biological activities . The indazole core may interact with biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in redox flow batteries.
2,3’-Bipyridine: Similar to the compound but lacks the indazole moiety.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to its combination of bipyridine and indazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]indazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-26-21(28-2)17-7-6-15(10-19(17)25-26)20(27)24-12-14-5-8-18(23-11-14)16-4-3-9-22-13-16/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRCKNXKDGQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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